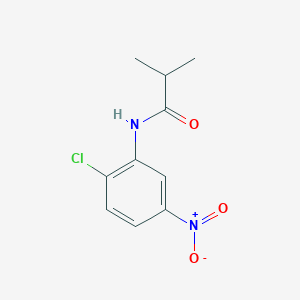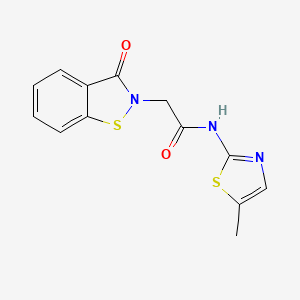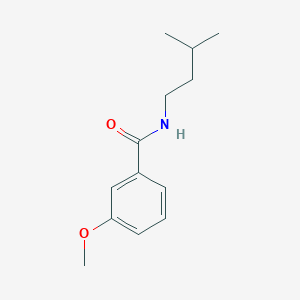
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with a methoxy and chloro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-2-nitrobenzenesulfonamide.
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)methanesulfonamide
- N-(5-chloro-2-hydroxyphenyl)-acetamide
- Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11ClN2O5S |
|---|---|
Molecular Weight |
342.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-12-7-6-9(14)8-10(12)15-22(19,20)13-5-3-2-4-11(13)16(17)18/h2-8,15H,1H3 |
InChI Key |
SHTONDFNULJRHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B11022427.png)


![N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B11022440.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022446.png)
![6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11022449.png)
![2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B11022453.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B11022459.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B11022467.png)
![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11022477.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11022480.png)


![N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022494.png)
